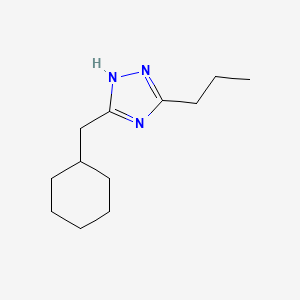![molecular formula C16H18N2O3 B7587795 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid, also known as IPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid also exhibits antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Additionally, 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid in lab experiments is its high purity, which allows for accurate and reproducible results. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is also stable at room temperature, making it easy to handle and store. However, one limitation of using 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. One area of interest is the development of new synthesis methods to improve the yield and purity of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. Another area of interest is the investigation of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid and its potential interactions with other drugs.
Métodos De Síntesis
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid can be synthesized through a series of chemical reactions, starting with the condensation of indole-3-acetic acid with pyrrolidine. The resulting product is then acetylated with acetic anhydride to yield 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. This synthesis method has been optimized to produce high yields of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid with high purity.
Aplicaciones Científicas De Investigación
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-7-3-4-12(18)9-16(20)21)8-11-10-17-14-6-2-1-5-13(11)14/h1-2,5-6,10,12,17H,3-4,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPUCEQUCSBZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)

![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)

![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)



![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)